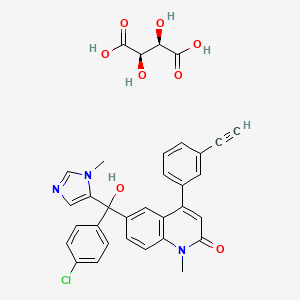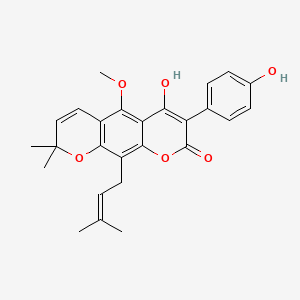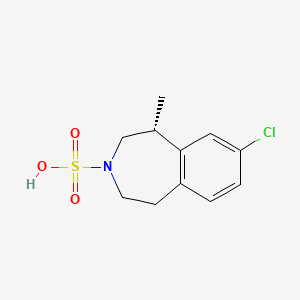
Lupanine dihydrochloride, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lupanine dihydrochloride, (+/-)-, is a bioactive chemical compound belonging to the family of quinolizidine alkaloids. It is derived from the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupanine dihydrochloride can be synthesized through several methods. One notable approach involves the microbial resolution of racemic lupanine using specific strains of bacteria such as Pseudomonas putida LPK411 . This method is environmentally friendly and yields high enantiomeric excess of L-(-)-lupanine.
Industrial Production Methods: Industrial production of lupanine dihydrochloride often involves the extraction of lupanine from lupine bean processing wastewater, followed by chemical or microbial resolution to obtain the desired enantiomer . The optimal culture conditions for microbial resolution include a temperature of 31°C, pH 6-7, and an initial lupanine concentration of 1.5 g/L .
Chemical Reactions Analysis
Types of Reactions: Lupanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-oxosparteine .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions include 2-oxosparteine and other quinolizidine derivatives .
Scientific Research Applications
Lupanine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
Lupanine dihydrochloride exerts its effects primarily by interacting with specific molecular targets and pathways. In the context of diabetes treatment, it influences pancreatic beta cells by inhibiting ATP-dependent potassium channels (KATP channels), leading to membrane depolarization and increased insulin secretion . This action is dose-dependent and enhances the expression of insulin-related genes.
Comparison with Similar Compounds
Lupanine dihydrochloride is unique among quinolizidine alkaloids due to its specific pharmacological properties. Similar compounds include sparteine, albine, hydroxylupanine, and anagyrine . Compared to these compounds, lupanine dihydrochloride has a distinct mechanism of action and a broader range of applications in scientific research and industry.
Properties
CAS No. |
6113-05-9 |
|---|---|
Molecular Formula |
C15H26Cl2N2O |
Molecular Weight |
321.286 |
IUPAC Name |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
InChI Key |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupanine dihydrochloride, (+/-)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)


![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)




